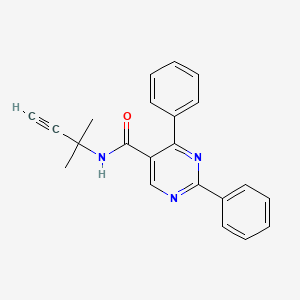

N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide

Description

N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide is a pyrimidine-based carboxamide derivative characterized by a central pyrimidine ring substituted with phenyl groups at positions 2 and 2. The carboxamide moiety at position 5 is linked to a 2-methylbut-3-yn-2-yl group, introducing steric bulk and an alkyne functional group. This compound is synthesized via palladium(II)-catalyzed coupling reactions involving amidines, styrenes, and CH sources such as DMF derivatives under oxidative conditions (e.g., t-BuOOH) .

Properties

IUPAC Name |

N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-4-22(2,3)25-21(26)18-15-23-20(17-13-9-6-10-14-17)24-19(18)16-11-7-5-8-12-16/h1,5-15H,2-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUDESSBXDOPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diphenylpyrimidine-5-carboxylic acid with 2-methylbut-3-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine carboxamides, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Insights:

- Steric and Electronic Effects : The 2-methylbut-3-yn-2-yl group in the target compound imposes significant steric hindrance, which may limit rotational freedom and influence binding to biological targets compared to smaller substituents like N,N-diethyl .

- Synthetic Flexibility : The Pd-catalyzed coupling method (common to all compounds in Table 1) allows modular substitution, enabling rapid diversification of the pyrimidine core .

- Functional Group Impact : Electron-withdrawing groups (e.g., nitro in ) or hydrophilic moieties (e.g., hydroxymethyl in ) modulate solubility and target affinity.

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Physical Properties

Key Insights:

- Spectroscopic Signatures : The absence of reported data for the target compound highlights a gap in characterization, though analogs suggest that C=O and C≡C stretches are critical for structural validation.

- Solubility Trends : Bulky alkyne or lipophilic groups (e.g., bromophenyl in ) may reduce aqueous solubility, whereas polar substituents (e.g., hydroxymethyl in ) improve it.

Biological Activity

N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide is a synthetic pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with two phenyl groups and an alkyne moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine ring is significant as it can mimic nucleobases, potentially influencing nucleic acid metabolism and cellular proliferation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including pancreatic and myeloid leukemia cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer | 15 | Apoptosis induction |

| Myeloid Leukemia | 10 | G1 phase arrest |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes such as monoamine oxidase (MAO) . MAO plays a critical role in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of these biogenic amines in the brain, potentially aiding in the treatment of depression and other mood disorders.

Study 1: Anticancer Efficacy

A study conducted on human pancreatic cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce neurotoxicity by modulating oxidative stress markers and enhancing antioxidant enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.